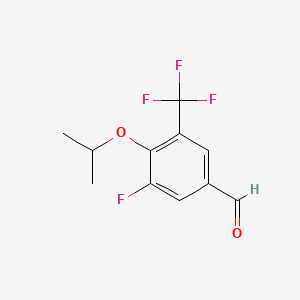
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with a trifluoromethyl group and an isopropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common approach is the halogenation of the corresponding benzene derivative followed by the introduction of the isopropoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound's unique properties can be utilized in biological studies, such as probing enzyme mechanisms or studying the effects of fluorinated molecules on biological systems.
Medicine: 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde may have potential applications in drug discovery and development. Its ability to interact with various biological targets can lead to the creation of new therapeutic agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
4-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde
3-Fluoro-4-(trifluoromethyl)benzaldehyde
3-Fluoro-4-isopropoxybenzaldehyde
Uniqueness: 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde stands out due to its combination of fluorine, isopropoxy, and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10F4O2 |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
3-fluoro-4-propan-2-yloxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C11H10F4O2/c1-6(2)17-10-8(11(13,14)15)3-7(5-16)4-9(10)12/h3-6H,1-2H3 |
InChI Key |
LIMACIRNLOYXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)
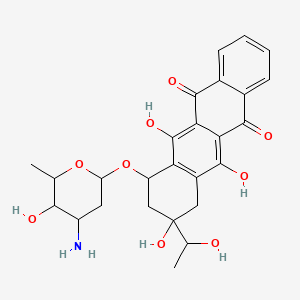

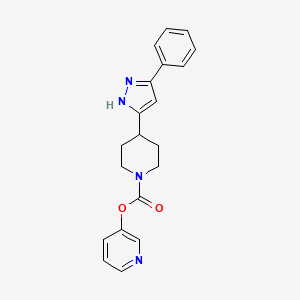





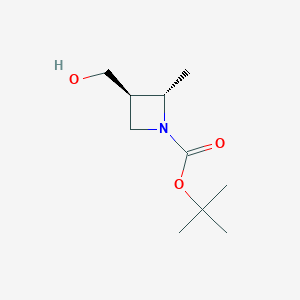
![Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)

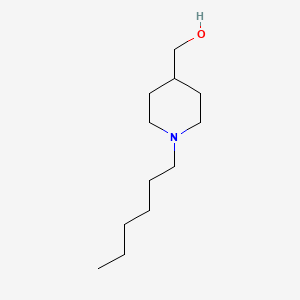
![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)
